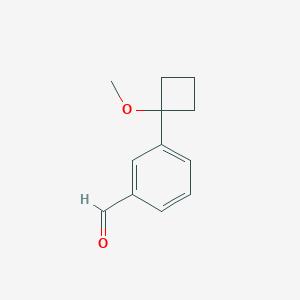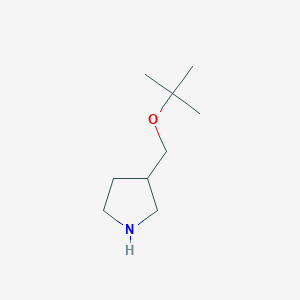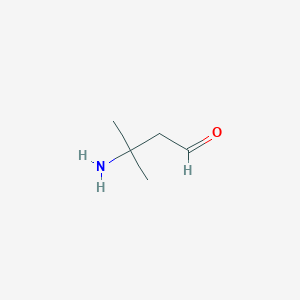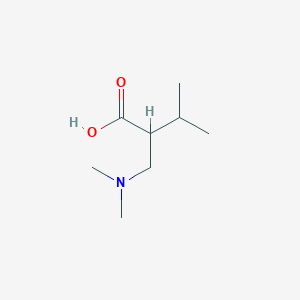
2-((Dimethylamino)methyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dimethylamino)methyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-3-methylbutanoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a halogenated butanoic acid derivative. One common method involves the reaction of 3-methylbutanoic acid with dimethylamine in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the interaction between the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((Dimethylamino)methyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Dimethylamino)methyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in signaling pathways by acting as a ligand for specific receptors, influencing cellular responses and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-((Dimethylamino)ethyl)butanoic acid
- 2-((Dimethylamino)methyl)propanoic acid
- 2-((Dimethylamino)methyl)pentanoic acid
Uniqueness
2-((Dimethylamino)methyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a dimethylamino group and a methyl group on the butanoic acid backbone. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)7(8(10)11)5-9(3)4/h6-7H,5H2,1-4H3,(H,10,11) |
InChI Key |
IJJLIOVDQBNHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Acetyl(phenyl)amino]benzoic acid](/img/structure/B13509226.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B13509236.png)
![1-[5-(Propan-2-yloxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13509237.png)

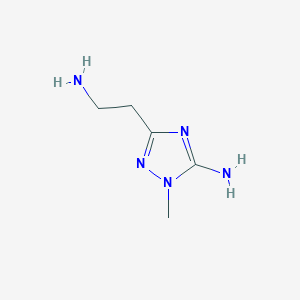
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)](/img/structure/B13509265.png)
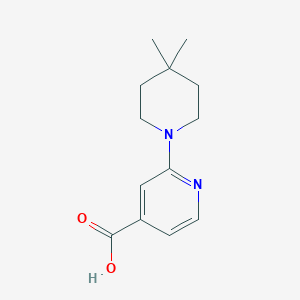
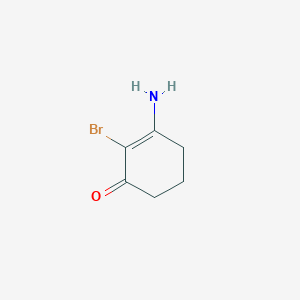
![2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride](/img/structure/B13509282.png)
